molecular formula C12H12ClNO2 B2524736 4-(5-chloro-1H-indol-1-yl)butanoic acid CAS No. 1229953-32-5

4-(5-chloro-1H-indol-1-yl)butanoic acid

Cat. No.: B2524736
CAS No.: 1229953-32-5
M. Wt: 237.68
InChI Key: JNVVALOVWUAIQU-UHFFFAOYSA-N
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Description

“4-(5-chloro-1H-indol-1-yl)butanoic acid” is an organic compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

The synthesis of indole derivatives has been explored extensively in drug discovery . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For instance, 4-(1H-indol-3-yl)butanoic acid can be synthesized by re-fluxing it with absolute ethanol and a catalytic amount of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12ClNO2 . The structure contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

4-(1H-indol-3-yl)butanoic acid derivatives have been explored for their potential as enzyme inhibitors, demonstrating significant in vitro inhibitory activity against the urease enzyme. This suggests their utility in designing therapeutic agents for conditions where urease activity is implicated. The synthesis and evaluation of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides highlight their potential as valuable therapeutic agents due to their potent urease inhibition and mild cytotoxicity, making them candidates for further drug development programs (Nazir et al., 2018).

Antidiabetic Agents

Indolyl butanoic acid derivatives have also been identified for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study showcases the sequential conversion of indolyl butanoic acid into various derivatives and evaluates their inhibitory potential against α-glucosidase, indicating their promise as lead molecules for antidiabetic drug development (Nazir et al., 2018).

Optical Imaging for Cancer Detection

A novel water-soluble near-infrared dye, synthesized from a compound structurally similar to 4-(5-chloro-1H-indol-1-yl)butanoic acid, exhibits enhanced quantum yield and stability for bioconjugation. This dye demonstrates potential in optical imaging for cancer detection, offering a promising tool for developing molecular-based beacons for identifying cancerous tissues (Pham et al., 2005).

Nanotechnology and Catalysis

The grafting of 4-(sulfoamino)butanoic acid on superparamagnetic nanoparticles to create a novel heterogeneous nanocatalyst showcases an application in green chemistry. This nanocatalyst facilitates efficient synthesis of complex molecules under environmentally friendly conditions, highlighting the intersection of nanotechnology with organic synthesis for sustainable chemical processes (Mohammadi & Shaterian, 2018).

Mechanism of Action

Target of Action

Indole derivatives, such as 4-(5-chloro-1H-indol-1-yl)butanoic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to inhibit the replication of certain viruses, reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties . The affected pathways and their downstream effects can vary widely, depending on the specific indole derivative and its targets.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially inhibit cell proliferation .

Future Directions

Indole derivatives have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives, including “4-(5-chloro-1H-indol-1-yl)butanoic acid”, in the field of drug discovery and development .

Properties

IUPAC Name

4-(5-chloroindol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVALOVWUAIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCC(=O)O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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